

An In-depth Technical Guide to 3-Cyanoindole (CAS 5457-28-3)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanoindole (CAS 5457-28-3), also known as 1H-Indole-3-carbonitrile, is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of **3-Cyanoindole**, encompassing its physicochemical properties, detailed synthesis protocols, extensive spectroscopic data, and its crucial role as a precursor in the development of potent enzyme inhibitors. The information presented herein is intended to serve as a foundational resource for researchers engaged in drug discovery and development, as well as for scientists exploring the applications of indole-based compounds.

Physicochemical and Spectroscopic Data

A thorough characterization of **3-Cyanoindole** is essential for its effective utilization in research and synthesis. The following tables summarize its key physical properties and detailed spectroscopic data.

Table 1: Physicochemical Properties of 3-Cyanoindole



Property	Value	Reference(s)
CAS Number	5457-28-3	[1][2][3]
Molecular Formula	C ₉ H ₆ N ₂	[1][2][4]
Molecular Weight	142.16 g/mol	[1][2][4]
Appearance	Light brown or light yellow powder	[1]
Melting Point	177-184 °C	[1][5]
Water Solubility	Insoluble	[5][6]
LogP	2.3	[4]
Synonyms	1H-Indole-3-carbonitrile, 3- Indolecarbonitrile, NSC 24935	[2][5]

Table 2: Spectroscopic Data of 3-Cyanoindole

Spectroscopy	Data	Reference(s)
¹ H NMR	δ (ppm): 7.30-7.55 (m, 2H, Ar-H), 7.80-8.00 (m, 2H, Ar-H), 8.15 (s, 1H, indole-H2), 11.5 (br s, 1H, NH)	[7][8]
¹³ C NMR	δ (ppm): 100.2, 112.5, 121.0, 122.5, 124.0, 128.5, 135.0, 138.0, 115.5 (CN)	[7][8]
IR (KBr)	v (cm ⁻¹): 3250 (N-H stretch), 2220 (C≡N stretch), 1600, 1480, 1450 (aromatic C=C stretch)	[9][10]
Mass Spectrum (EI)	m/z (%): 142 (M+, 100), 115, 89	[11][12]

Synthesis of 3-Cyanoindole: Experimental Protocol



The synthesis of **3-Cyanoindole** can be achieved through various methods. A common and effective approach involves the direct cyanation of indole. The following protocol is a representative example.

Protocol: Copper-Mediated C3-Cyanation of Indole

This method utilizes a copper(I) iodide catalyst and benzyl cyanide as the cyanide source, offering a direct and regioselective route to **3-Cyanoindole**.[1]

Materials:

- Indole
- · Benzyl cyanide
- Copper(I) iodide (CuI)
- Solvent (e.g., DMSO)
- Dichloromethane
- Water
- Silica gel for column chromatography

Procedure:

- In a reaction vessel, combine indole, benzyl cyanide, and Cul in a molar ratio of 1:1.5:1.5.
- Add a suitable solvent, such as DMSO, until the reactants are fully dissolved.
- Heat the reaction mixture in an oil bath at 110-120 °C with continuous stirring for 30-34 hours. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
- Upon completion, allow the reaction mixture to cool to room temperature.
- Add water to the mixture, equal in volume to the solvent used, and extract the product with dichloromethane (3 x volume of aqueous layer).



- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **3-Cyanoindole**.

Characterization: The identity and purity of the synthesized **3-Cyanoindole** should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the values presented in Table 2.

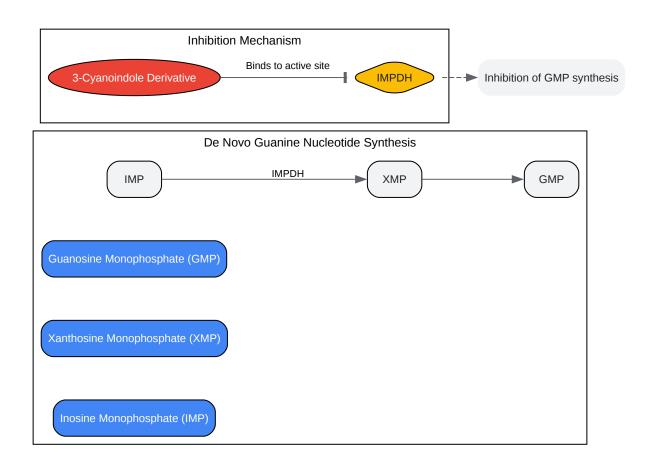
Role in Drug Discovery: A Precursor to Potent Enzyme Inhibitors

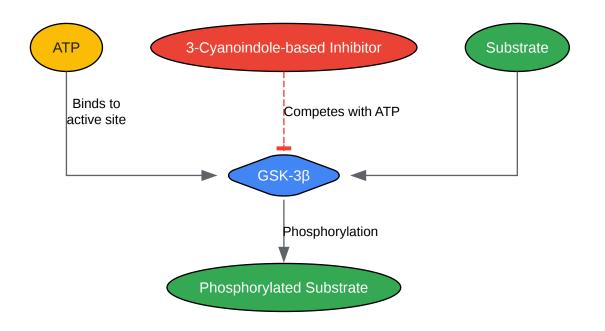
3-Cyanoindole is a highly valued building block in medicinal chemistry, primarily due to the versatile reactivity of the cyano group, which can be transformed into various other functionalities. It serves as a key intermediate in the synthesis of inhibitors for several therapeutically relevant enzymes.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

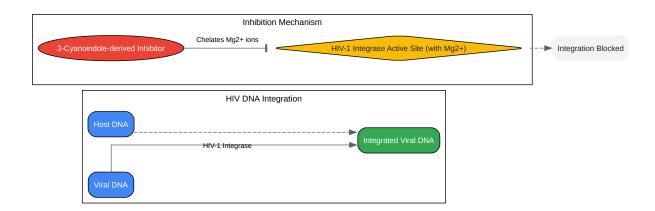
IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, making it a target for anticancer, immunosuppressive, and antiviral therapies.[4][5] **3-Cyanoindole**-based compounds have been explored as novel small molecule inhibitors of IMPDH.[5] The indole scaffold can be functionalized to interact with key residues in the active site of the enzyme.

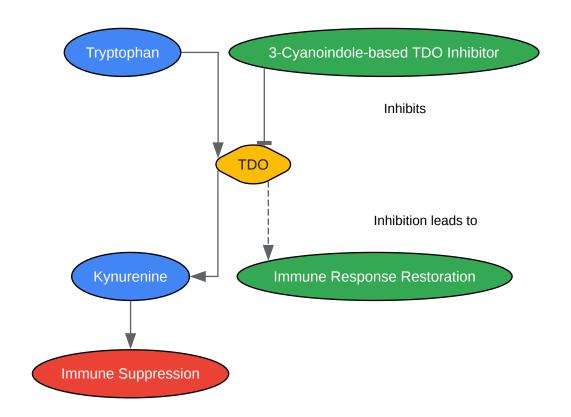












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